Crude Cedrus essential oils suffer from extreme batch-to-batch variability and isomer interference, undermining synthesis and fragrance consistency. Pure gamma-Himachalene (CAS 53111-25-4) resolves this. - Enables high-yield regioselective epoxidation & functionalization, free from beta-himachalene competition. - Eliminates olfactory drift from fluctuating atlantone levels, ensuring reliable woody fixative performance. - Enables precise, reproducible dosing for insecticidal/antimicrobial studies.
gamma-Himachalene (CAS 53111-25-4) is a high-value bicyclic sesquiterpene hydrocarbon (C15H24) characterized by its specific (1R,6S) stereochemistry and unique exocyclic/endocyclic double bond arrangement. Primarily isolated from the essential oils of Cedrus species, it serves as a critical precursor in regioselective organic synthesis and a specialized fixative in advanced fragrance formulations . For industrial and laboratory procurement, utilizing isolated gamma-himachalene (>95% purity) offers precise control over thermal properties, reactivity, and formulation stability, effectively overcoming the severe batch-to-batch variability inherent in complex botanical extracts [1].
Substituting pure gamma-himachalene with crude cedarwood essential oil or its dominant isomer, beta-himachalene, fundamentally compromises process chemistry and formulation consistency. Crude Cedrus atlantica extracts exhibit extreme batch-to-batch variability, with beta-himachalene comprising up to 52% of the mixture, while oxygenated compounds like (E)-alpha-atlantone can fluctuate unpredictably between 5.2% and 29.5% [1]. This variability introduces competitive reactive sites and off-target olfactory notes. Furthermore, the structural difference between gamma-himachalene and beta-himachalene dictates divergent regioselectivity during epoxidation and functionalization, making generic isomeric substitution unviable for targeted synthesis workflows [2].
In synthetic workflows, the use of isolated gamma-himachalene prevents the competitive side reactions inherent to crude sesquiterpene mixtures. Crude Cedrus atlantica oil contains a dominant fraction of beta-himachalene (approx. 51.95%) alongside alpha-himachalene (15.82%) and gamma-himachalene (12.15%)[1]. Procuring the isolated gamma-isomer (>95% purity) eliminates the kinetic interference from beta-himachalene, whose fused endocyclic double bonds exhibit different regioselectivity during epoxidation compared to the specific exocyclic/endocyclic arrangement of gamma-himachalene .
| Evidence Dimension | Compositional purity and reactive site availability |
| Target Compound Data | >95% isolated gamma-himachalene (specific regioselective functionalization) |
| Comparator Or Baseline | Crude cedarwood oil (~12.15% gamma-himachalene, ~51.95% beta-himachalene) |
| Quantified Difference | 83% reduction in competitive isomeric interference |
| Conditions | Precursor selection for targeted sesquiterpene derivatization |
Procuring the pure isomer is critical for synthetic chemists to achieve high-yield, regioselective functionalization without complex downstream separation of isomeric byproducts.
For high-end fragrance and cosmetic formulations, gamma-himachalene acts as a precise woody odorant and fixative with a stable estimated vapor pressure of 0.02 hPa at 25°C [1]. Relying on unfractionated cedarwood oil introduces severe olfactory drift due to the highly variable concentration of oxygenated sesquiterpenes, specifically (E)-alpha-atlantone, which can range from 5.2% to 29.5% depending on the botanical source and extraction method [2]. Isolated gamma-himachalene ensures a consistent baseline for scent longevity without the heavy, fluctuating notes of atlantones.
| Evidence Dimension | Formulation consistency (vapor pressure and odor profile) |
| Target Compound Data | Pure gamma-himachalene (stable vapor pressure, 0.02 hPa @ 25°C) |
| Comparator Or Baseline | Unfractionated cedarwood oil (variable (E)-alpha-atlantone content, 5.2–29.5%) |
| Quantified Difference | Elimination of up to 29.5% variable oxygenated sesquiterpene interference |
| Conditions | Fragrance formulation and fixative dosing |
Enables precise, reproducible dosing in commercial perfumery, preventing batch-to-batch olfactory variations caused by botanical origin.
While crude cedarwood extracts are broadly recognized for their antimicrobial and insecticidal properties, the specific efficacy is heavily diluted by inactive or less active matrix components. By utilizing pure gamma-himachalene rather than a crude extract where the active isomer is limited to approximately 12.15% [1], formulators can achieve a nearly 8-fold increase in the concentration of this specific bioactive agent per unit mass. This precision is required to achieve reproducible minimum inhibitory concentrations (MIC) in targeted commercial formulations .
| Evidence Dimension | Active ingredient concentration per unit mass |
| Target Compound Data | Pure gamma-himachalene (>95% active fraction dosing) |
| Comparator Or Baseline | Crude cedarwood extract (~12.15% gamma-himachalene) |
| Quantified Difference | ~8-fold higher concentration of the specific gamma-isomer |
| Conditions | Formulation of targeted antimicrobial or insecticidal agents |
Essential for pharmaceutical and agricultural procurement where precise, reproducible dosing of the active sesquiterpene is mandated by regulatory and performance standards.
Pure gamma-himachalene is the optimal precursor for synthesizing specific epoxides, himachalols, or acetoxylated derivatives. Its isolated form prevents the isomeric interference of beta-himachalene, ensuring high-yield, regioselective functionalization without complex downstream separation .
In advanced fragrance formulation, gamma-himachalene serves as a highly consistent fixative and woody odorant. Its use eliminates the batch-to-batch olfactory drift caused by fluctuating atlantone levels found in crude cedarwood essential oils [1].
For agricultural and pharmaceutical applications requiring insecticidal or antimicrobial properties, pure gamma-himachalene allows for exact, reproducible dosing of the active sesquiterpene, overcoming the dilution and variability inherent to botanical extracts [2].